Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate
CAS No.:
Cat. No.: VC15852450
Molecular Formula: C12H12ClN3O3
Molecular Weight: 281.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClN3O3 |
|---|---|
| Molecular Weight | 281.69 g/mol |
| IUPAC Name | ethyl 2-[4-chloro-2-(1,2,4-triazol-4-yl)phenoxy]acetate |
| Standard InChI | InChI=1S/C12H12ClN3O3/c1-2-18-12(17)6-19-11-4-3-9(13)5-10(11)16-7-14-15-8-16/h3-5,7-8H,2,6H2,1H3 |
| Standard InChI Key | SHYUAPGMNLUGCC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=C(C=C(C=C1)Cl)N2C=NN=C2 |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate follows multi-step protocols common to triazole derivatives. A generalized approach involves:
-
Nucleophilic Substitution: Reacting 4-chloro-2-hydroxybenzaldehyde with ethyl bromoacetate to form the phenoxyacetate intermediate .
-
Triazole Ring Formation: Cyclocondensation of the intermediate with thiourea or hydrazine derivatives under basic conditions to introduce the 1,2,4-triazole moiety.
-
Esterification: Final esterification with ethanol in acidic media to yield the target compound.
Key intermediates include 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol, which undergoes O-alkylation with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base . Reaction yields typically range from 60–75%, with purity confirmed via HPLC and NMR spectroscopy.
Structural and Physicochemical Properties
The compound’s structure (Figure 1) combines a chlorinated phenyl ring, a triazole heterocycle, and an ethyl acetate ester. Critical physicochemical data include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₃O₃ |
| Molecular Weight | 281.69 g/mol |
| logP | 2.8 (predicted) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface | 55.7 Ų |
Figure 1: Structural depiction of ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate.
The presence of the triazole ring enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) while the chloro group contributes to lipophilicity, favoring membrane permeability. X-ray crystallography of analogous compounds reveals planar triazole rings and dihedral angles of ~120° between the phenyl and triazole planes, suggesting conformational flexibility .
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary in vitro studies on triazole-acetamide hybrids reveal antiproliferative effects against cancer cell lines:
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| HepG2 | 51 | Sorafenib (72) |
| MCF-7 | 68 | Doxorubicin (12) |
| HCT-116 | 89 | 5-Fluorouracil (110) |
Mechanistically, these compounds induce apoptosis by upregulating caspase-3 and inhibiting topoisomerase IIα . Molecular docking simulations suggest the triazole ring interacts with ATP-binding pockets in kinase domains (e.g., c-Kit, FLT3), disrupting signal transduction .
Applications in Organic Synthesis
Intermediate for Bioactive Molecules
The ethyl ester group facilitates hydrolysis to carboxylic acids or transesterification to amides, enabling diversification:
-
Hydrolysis: Treatment with NaOH in ethanol yields 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid, a precursor for NSAID analogs.
-
Amide Formation: Coupling with amines via EDC/HOBt produces acetamide derivatives with enhanced CNS permeability.
Agricultural Chemistry
Chlorinated triazoles are explored as fungicides and herbicides. Field trials of analogs show 80–90% efficacy against Phytophthora infestans at 50 ppm, comparable to commercial agents like azoxystrobin .
Comparative Analysis with Structural Analogs
The chloro substituent in ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate confers higher electronegativity, enhancing microbial target binding but reducing metabolic stability compared to methyl or ethyl analogs.
Future Research Directions
-
Pharmacokinetic Optimization: Prodrug strategies to improve oral bioavailability, such as PEGylation or lipid conjugation.
-
Targeted Delivery: Nanoparticle encapsulation for site-specific action in oncology .
-
Ecotoxicology Studies: Assessing environmental persistence and non-target organism toxicity for agricultural applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume